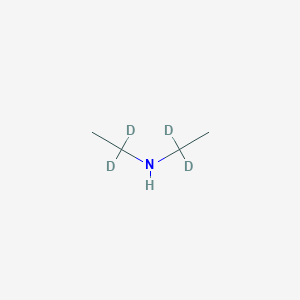
Glyceryl 1,3-diferulate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl 1,3-diferulate is a water-soluble ester of ferulic acid. Ferulic acid, known for its antioxidant and UV-absorbing properties, is widely used in the food, cosmetics, and pharmaceutical industries. This compound retains these beneficial properties while enhancing solubility in hydrophilic media, making it a valuable compound for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glyceryl 1,3-diferulate is typically synthesized through the enzymatic transesterification of ethyl ferulate with glycerol. This process involves the use of ionic liquids as reaction media to enhance enzyme stability and reaction rates. The reaction is carried out at a temperature of 70°C for 12 hours, achieving high conversion rates and yields .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic transesterification methods. The use of immobilized lipase from Candida antarctica in a solvent-free system has been optimized for high-purity production. This method ensures efficient mass transfer, initial reaction rates, and enzyme durability .
Análisis De Reacciones Químicas
Types of Reactions: Glyceryl 1,3-diferulate primarily undergoes transesterification reactions. It can also participate in oxidation and reduction reactions due to the presence of ferulic acid moieties.
Common Reagents and Conditions:
Transesterification: Ethyl ferulate and glycerol in the presence of ionic liquids and immobilized lipase.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Transesterification: Glyceryl ferulate and this compound.
Oxidation: Oxidized derivatives of ferulic acid.
Reduction: Reduced forms of ferulic acid derivatives
Aplicaciones Científicas De Investigación
Glyceryl 1,3-diferulate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its UV-absorbing properties, making it a potential ingredient in sunscreen formulations.
Industry: Utilized in the food and cosmetics industries for its antioxidant and UV-protective properties
Mecanismo De Acción
Glyceryl 1,3-diferulate exerts its effects primarily through its antioxidant properties. The ferulic acid moieties in the compound scavenge free radicals, thereby protecting cells and tissues from oxidative damage. This mechanism involves the donation of hydrogen atoms to neutralize free radicals, preventing them from causing cellular damage .
Comparación Con Compuestos Similares
Glyceryl ferulate: Another ester of ferulic acid with similar antioxidant and UV-absorbing properties.
Mono glyceryl ferulate: A water-soluble derivative of ferulic acid used in food and cosmetic formulations.
Uniqueness: Glyceryl 1,3-diferulate stands out due to its enhanced solubility in hydrophilic media and its ability to provide dual antioxidant and UV-protective effects. This makes it particularly valuable in applications where both properties are desired .
Propiedades
Número CAS |
83008-46-2 |
|---|---|
Fórmula molecular |
C23H24O9 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H24O9/c1-29-20-11-15(3-7-18(20)25)5-9-22(27)31-13-17(24)14-32-23(28)10-6-16-4-8-19(26)21(12-16)30-2/h3-12,17,24-26H,13-14H2,1-2H3/b9-5+,10-6+ |
Clave InChI |
PATJZXBBUQEFOY-NXZHAISVSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC(O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)OCC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
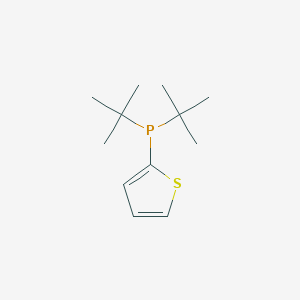
![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
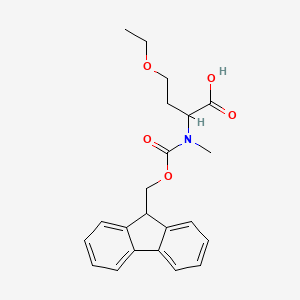
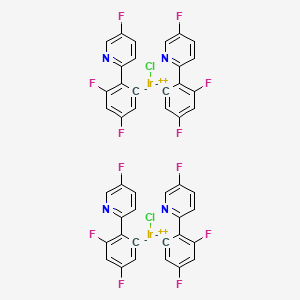
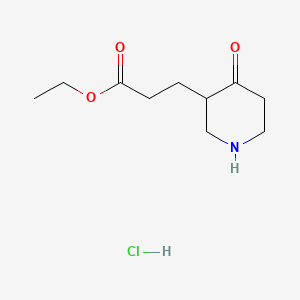
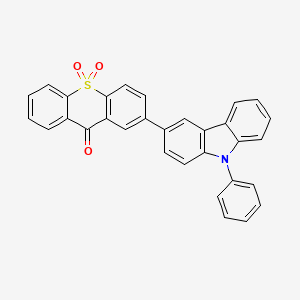

![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)
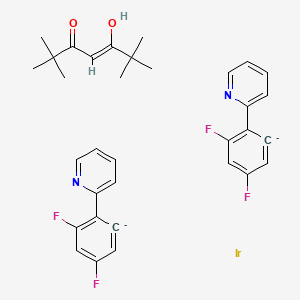
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
